molecular formula C₁₉H₂₆F₃N₃O₃ · C₄H₆O₆ B1159158 (4'S)-Evogliptin L-Tartrate Salt

(4'S)-Evogliptin L-Tartrate Salt

Cat. No.: B1159158
M. Wt: 401.4215009
Attention: For research use only. Not for human or veterinary use.
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Description

(4'S)-Evogliptin L-Tartrate Salt is a high-potency dipeptidyl peptidase-4 (DPP-4) inhibitor of significant interest in preclinical research. Its primary, well-characterized mechanism of action is the selective inhibition of the DPP-4 enzyme, which prevents the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it a valuable tool for investigating pathways of glycemic control and the pathophysiology of type 2 diabetes . Beyond its core metabolic applications, emerging research highlights the compound's utility in studying inflammatory and pain pathways. A 2023 study demonstrated that Evogliptin Tartrate exhibits significant anti-inflammatory and analgesic effects in an in vivo model of inflammatory pain, with an efficacy comparable to the non-steroidal anti-inflammatory drug indomethacin. The research showed the compound reduced paw swelling, normalized pain response thresholds, and decreased levels of key inflammatory cytokines, including TNF-α and IL-1β . This positions it as a compelling candidate for research into novel mechanisms for managing inflammation-driven conditions. Further expanding its research value, investigations reveal potential organ-protective properties. Studies in models of diabetic complications suggest that evogliptin can directly protect podocytes—specialized cells in the kidney—from damage, thereby helping to preserve nephrin levels and reduce albuminuria, independent of its glucose-lowering effects . Additionally, it has been shown to suppress pathological retinal angiogenesis by inhibiting vascular endothelial growth factor (VEGF)-induced signaling, indicating a potential role in researching microvascular complications like diabetic retinopathy . These diverse pharmacological actions make this compound a versatile and powerful compound for advancing scientific discovery in metabolism, immunology, and microvascular disease.

Properties

Molecular Formula

C₁₉H₂₆F₃N₃O₃ · C₄H₆O₆

Molecular Weight

401.4215009

Synonyms

Evogliptin;  4(S)-Evogliptin Tartrate;  (S)-4-((R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(tert-butoxymethyl)piperazin-2-one L-tartrate Salt; 

Origin of Product

United States

Synthetic Methodologies and Process Chemistry of 4 S Evogliptin L Tartrate Salt

Retrosynthetic Analysis of the Evogliptin (B1263388) Core Structure and Key Intermediates

A retrosynthetic analysis of the Evogliptin free base (Evogliptin) provides a logical framework for its synthesis. The primary and most logical disconnection is at the amide bond that links the piperazinone ring to the butanoyl side chain. This disconnection simplifies the target molecule into two key chiral intermediates of comparable complexity:

Key Intermediate 1 (KI-1): The chiral piperazinone core, (R)-3-(tert-butoxymethyl)piperazin-2-one .

Key Intermediate 2 (KI-2): The chiral β-amino acid side chain, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid , typically used in its N-protected form (e.g., with a tert-butoxycarbonyl, or 'Boc', group).

This approach allows for the independent and optimized synthesis of each chiral fragment before the crucial coupling step. Further retrosynthetic analysis of these intermediates reveals plausible and readily available starting materials, such as chiral amino acids (e.g., serine) or prochiral ketones, which can be transformed using asymmetric synthesis methodologies.

Retrosynthetic analysis of Evogliptin, showing the disconnection into Key Intermediate 1 (piperazinone core) and Key Intermediate 2 (β-amino acid side chain).
Figure 1: Retrosynthetic analysis of Evogliptin.

Advanced Stereoselective Synthesis Strategies for (4'S)-Evogliptin

Achieving the correct (R,R) stereochemistry is paramount for the biological activity of Evogliptin. nih.gov Therefore, advanced stereoselective strategies are employed in the synthesis of both key intermediates.

An alternative approach involves asymmetric catalysis, where a prochiral substrate is converted into a chiral product with high enantioselectivity. For piperazinone structures, methods like asymmetric hydrogenation of a corresponding dehydropiperazinone precursor using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand) can be employed to set the desired stereocenter.

The synthesis of the N-Boc-protected β-amino acid side chain, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (protected KI-2) , has been well-documented. One successful strategy involves an enantiospecific synthesis starting from (S)-serine as a chiral pool. In a multi-step sequence, (S)-serine is converted into a protected (R)-aziridin-2-methanol intermediate. The crucial step is the regioselective ring-opening of this aziridine (B145994) with a (2,4,5-trifluorophenyl)magnesium bromide Grignard reagent, which introduces the trifluorophenyl moiety and establishes the final carbon skeleton with the correct stereochemistry. Subsequent oxidation and protection steps yield the desired product.

Another powerful method is the asymmetric hydrogenation of a prochiral enamine or β-keto ester precursor. This approach is highly valued in industrial settings for its efficiency and atom economy.

Enzymatic synthesis represents a green and highly selective alternative for producing chiral intermediates. For the synthesis of the Evogliptin side chain, amine transaminases (ATAs) have proven particularly effective. These enzymes catalyze the asymmetric transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone.

Specifically, the synthesis of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid has been achieved using an (R)-selective amine transaminase, such as ATA117. This enzymatic reaction converts a precursor β-keto ester, hydroxyethyl-3-oxo-4-(2,4,5-trifluorophenyl)butanoate, directly into the corresponding chiral amino ester with excellent enantiomeric excess (>99% ee). This biocatalytic step avoids the use of heavy metal catalysts and often proceeds under mild reaction conditions.

IntermediateSynthetic ApproachKey Reagents/CatalystsReported Yield/Selectivity
Protected KI-2 Enzymatic Asymmetric AminationAmine Transaminase (ATA117), Isopropylamine (amine donor), (Boc)₂O>99% ee
Protected KI-2 Chiral Pool Synthesis(S)-Serine, (2,4,5-trifluorophenyl)magnesium bromide30% overall yield over 10 steps

Table 1: Comparison of Stereoselective Strategies for the β-Amino Acid Side Chain.

Optimization of L-Tartrate Salt Formation and Crystallization Processes

Once the protected Evogliptin free base is synthesized via the coupling of KI-1 and KI-2 followed by deprotection, it is converted into its L-tartrate salt. This salt form enhances the compound's stability and solubility. The process involves reacting the Evogliptin free base with L-(+)-tartaric acid in a suitable polar solvent system.

Optimization of this process is crucial for ensuring high purity and a consistent crystalline form. Key parameters that are optimized include:

Solvent System: A mixture of solvents, such as isopropyl acetate (B1210297) and n-heptane, may be used. Isopropyl acetate dissolves the components, while n-heptane acts as an anti-solvent to induce crystallization.

Temperature Profile: The reaction mixture is typically heated to ensure complete dissolution and then subjected to a controlled cooling profile to promote the formation of large, well-defined crystals and control polymorphism.

Stirring Rate: The agitation rate can influence crystal size distribution and prevent agglomeration.

Seeding: Introducing seed crystals of the desired polymorphic form can ensure consistent crystallization and prevent the formation of metastable forms.

A typical industrial process involves dissolving the free base and L-tartaric acid in a solvent like isopropyl acetate at an elevated temperature (e.g., 85°C), followed by controlled cooling, addition of an anti-solvent like n-heptane, and prolonged stirring at ambient temperature to maximize the yield of the crystalline salt. patsnap.com

Chemical Process Development and Scalability Considerations

The transition from a laboratory-scale synthesis to large-scale industrial production presents significant challenges. For Evogliptin, process development focuses on creating a safe, cost-effective, robust, and environmentally friendly manufacturing process. Key considerations include:

Reagent Selection: Early synthetic routes for DPP-4 inhibitors often used expensive and hazardous coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), hydroxybenzotriazole (B1436442) (HOBT), or isobutylchloroformate (IBCF). google.com Process development aims to replace these with cheaper, safer, and more easily handled alternatives.

Avoiding Chromatographic Purification: Column chromatography is not practical for large-scale production due to high solvent consumption and low throughput. google.com Therefore, the process is designed so that intermediates and the final product are purified through crystallization. This requires careful control of reaction conditions to minimize impurity formation.

Process Safety: The handling of potentially hazardous reagents and exothermic reactions requires careful engineering controls and process safety management.

Yield and Throughput: Each step is optimized to maximize yield and minimize reaction times. For example, patents describe coupling reactions that complete in a few hours at elevated temperatures, which is favorable for industrial throughput. patsnap.com

Solvent Recycling: Using a minimal number of solvents and implementing recycling protocols reduces waste and improves the environmental footprint of the synthesis. Solvents like isopropyl acetate are preferred for their favorable properties in both reaction and extraction steps. patsnap.com

The development of a scalable synthesis for Evogliptin has focused on creating a convergent process where impurities are purged through crystallization, avoiding chromatography and using industrially viable reagents and conditions. google.com

Preclinical Pharmacology and Mechanism of Action Studies of 4 S Evogliptin L Tartrate Salt

In Vitro Enzymatic Inhibition Kinetics and Selectivity Profiling of DPP-4 and Related Peptidases

Evogliptin's primary mechanism of action involves the reversible and highly potent inhibition of the DPP-4 enzyme. nih.gov In vitro studies have been crucial in characterizing its inhibitory activity and selectivity against other related peptidases.

Determination of Inhibitory Potency (IC50) and Binding Affinities (Ki)

The inhibitory potency of Evogliptin (B1263388) is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the DPP-4 enzyme's activity. In vitro assays have consistently shown Evogliptin to be a highly potent inhibitor of human DPP-4.

Studies have reported an IC50 value of 0.9 nM for Evogliptin in human plasma. nih.gov Further investigations have determined the IC50 against soluble human DPP-4 to be 0.98 nmol/L and against membrane-bound human DPP-4 to be 1.26 nmol/L. ncats.io Another study reported a typical IC50 value of 1.28 ng/mL, which is equivalent to 2.32 nM. nih.gov The binding affinity (Ki), another measure of potency, further underscores the strong interaction between Evogliptin and the DPP-4 enzyme.

ParameterValueSource
IC50 (human plasma) 0.9 nM nih.gov
IC50 (soluble human DPP-4) 0.98 nmol/L ncats.io
IC50 (membrane-bound human DPP-4) 1.26 nmol/L ncats.io
IC50 (sigmoid Imax model) 1.28 ng/mL (2.32 nM) nih.gov

Specificity Against Off-Target Peptidases (e.g., DPP-8, DPP-9)

A critical aspect of a DPP-4 inhibitor's preclinical profile is its selectivity for DPP-4 over other closely related proteases, such as DPP-8 and DPP-9. Inhibition of these off-target peptidases has been linked to potential toxicities. nih.gov

Evogliptin has demonstrated remarkable selectivity for DPP-4. In vitro studies have shown that it is approximately 6,000 times more potent against DPP-4 than against DPP-8 and DPP-9. nih.govncats.io This high degree of selectivity is a key safety feature, minimizing the risk of adverse effects associated with the inhibition of other peptidases. Furthermore, Evogliptin exhibits over 20,000-fold greater potency for DPP-4 compared to other related enzymes like DPP-I, DPP-II, fibroblast activation protein-alpha (FAPα), and prolidase. nih.govncats.io

PeptidaseSelectivity (Fold-increase in potency for DPP-4)Source
DPP-8 ~6,000 nih.govncats.io
DPP-9 ~6,000 nih.govncats.io
DPP-I >20,000 nih.govncats.io
DPP-II >20,000 nih.govncats.io
FAPα >20,000 nih.govncats.io
Prolidase >20,000 nih.govncats.io

Molecular Interactions and Binding Mode Elucidation with the DPP-4 Enzyme

The high potency and selectivity of Evogliptin can be attributed to its specific molecular interactions within the active site of the DPP-4 enzyme.

Structural Basis of Ligand-Enzyme Recognition

X-ray crystallography studies have provided detailed insights into the binding mode of Evogliptin with human DPP-4. nih.gov These studies reveal that the trifluorophenyl moiety of Evogliptin binds within the S1 pocket of the enzyme. nih.gov The piperazine-2-one moiety engages in hydrophobic interactions with the amino acid residue Phe357 located in the S2 extensive subsite. nih.govnih.gov

Furthermore, the (R)-β-amine group of Evogliptin forms multiple hydrogen bonds within the S2 pocket, and the (R)-tert-butyl group makes crucial contacts with Arg125. nih.gov These specific interactions are collectively responsible for the high-affinity binding and potent inhibition of the DPP-4 enzyme by Evogliptin. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Binding

Computational modeling and molecular dynamics (MD) simulations have been employed to further understand the dynamic nature of the Evogliptin-DPP-4 interaction. researchgate.netnih.govderpharmachemica.com These computational approaches corroborate the structural data, providing a more comprehensive view of the binding event.

MD simulations help in visualizing the stability of the ligand-protein complex over time and analyzing the intricate network of interactions, including hydrogen bonds and hydrophobic contacts. researchgate.netresearchgate.netmdpi.com These simulations confirm the key residues involved in binding and provide insights into the conformational changes that may occur upon ligand binding, further explaining the high potency of Evogliptin. researchgate.netnih.gov

In Vitro Cellular Assays for Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) Regulation

By inhibiting DPP-4, Evogliptin effectively prevents the rapid degradation of the incretin (B1656795) hormones GLP-1 and GIP. nih.govnih.govnih.gov This leads to increased levels of active incretins, which in turn potentiate glucose-dependent insulin (B600854) secretion. youtube.comyoutube.comyoutube.com

In vitro cellular assays are instrumental in demonstrating the functional consequences of DPP-4 inhibition by Evogliptin. nih.govnih.govresearchgate.net These assays typically utilize cell lines that endogenously or recombinantly express the GLP-1 receptor. nih.govelifesciences.orgelifesciences.org Upon treatment with Evogliptin in the presence of a DPP-4 substrate, these assays show a significant increase in the levels of active GLP-1. nih.gov This, in turn, leads to enhanced downstream signaling, such as increased cyclic adenosine (B11128) monophosphate (cAMP) production, which is a key second messenger in the insulin secretion pathway. youtube.comnih.gov Studies have shown that Evogliptin treatment results in a 1.5- to 2.4-fold increase in postprandial active GLP-1 levels. nih.gov This elevation of active incretins is the primary mechanism through which Evogliptin exerts its glucose-lowering effects.

Preclinical In Vivo Pharmacodynamic Research in Animal Models of Metabolic Dysregulation

(4'S)-Evogliptin L-Tartrate Salt, a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), has been the subject of extensive preclinical investigation to characterize its pharmacodynamic effects in animal models of metabolic disease. nih.govnih.gov These studies are crucial for understanding its mechanisms of action beyond simple enzyme inhibition and for establishing its therapeutic potential in managing type 2 diabetes and related comorbidities. By preventing the degradation of incretin hormones, evogliptin initiates a cascade of physiological events that collectively improve glycemic control. nih.govnih.govnih.gov

The primary mechanism of evogliptin is the inhibition of DPP-4, an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.gov Preclinical studies in rodent models have consistently demonstrated that evogliptin effectively inhibits plasma DPP-4 activity. This inhibition leads to a significant increase in the circulating levels of active GLP-1. plos.orgnih.gov In a study using diet-induced obese (DIO) mice, treatment with evogliptin resulted in a dose-dependent inhibition of plasma DPP-4 activity, which was directly correlated with an increase in active GLP-1 levels. plos.orgnih.gov This enhancement of endogenous incretin hormones is a key initiating step in the downstream metabolic benefits observed with evogliptin treatment. nih.govnih.gov

By increasing the bioavailability of active incretins, evogliptin significantly improves glucose homeostasis in various animal models of insulin resistance and diabetes. In db/db mice, a genetic model of type 2 diabetes, evogliptin treatment effectively lowered fasting blood glucose levels and significantly reduced HbA1c, a marker of long-term glycemic control. nih.gov Furthermore, the treatment improved glucose tolerance as measured by an intraperitoneal glucose tolerance test (IPGTT). nih.gov

Table 1: Effects of Evogliptin on Glucose Homeostasis in Preclinical Models

Model Key Findings Reference
High-Fat Diet-Induced Obese Mice Consistently reduced blood glucose levels; Decreased basal insulin, indicating improved insulin sensitivity. plos.org
High-Fat Diet-Induced Obese Mice Reduced glucose intolerance; Prevented insulin resistance when combined with leucine. nih.gov

Exploration of Pleiotropic Effects and Novel Mechanisms Beyond Glycemic Control

Research into DPP-4 inhibitors has uncovered a range of beneficial effects that extend beyond their primary role in glucose regulation. nih.govtouchendocrinology.comtouchendocrinology.com These "pleiotropic" effects are mediated through various anti-inflammatory, anti-fibrotic, and anti-apoptotic actions. touchendocrinology.comtouchendocrinology.com Studies with evogliptin have begun to elucidate its specific contributions to these non-glycemic benefits.

Evogliptin has demonstrated significant anti-inflammatory and analgesic properties in preclinical models. In a study using a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), evogliptin tartrate was shown to be effective in mitigating inflammation and pain. nih.gov The administration of evogliptin led to a marked reduction in paw thickness and an increased pain withdrawal threshold, indicating an analgesic effect comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov

Mechanistically, these effects are linked to the drug's ability to reduce the levels of key pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov Furthermore, evogliptin was found to attenuate the transmission of pain signals by rectifying the hyperexcitability of dorsal root ganglion (DRG) neurons that is induced by inflammation. nih.gov This suggests that evogliptin may have therapeutic potential not only as an anti-inflammatory agent but also as an analgesic for inflammation-induced pain. nih.gov

Table 2: Anti-inflammatory and Analgesic Effects of Evogliptin in a CFA-Induced Rat Pain Model

Parameter Measured Effect of Evogliptin Tartrate Reference
Plantar Paw Thickness Significantly diminished nih.gov
Paw Withdrawal Threshold Heightened (Increased pain tolerance) nih.gov
Inflammatory Cytokines (TNF-α, IL-1β) Abated (Levels were reduced) nih.gov

Beyond its metabolic and anti-inflammatory roles, evogliptin has been shown to possess direct anti-angiogenic properties. This was investigated in a murine model of proliferative diabetic retinopathy, a condition characterized by pathological retinal neovascularization. nih.govresearchgate.net In this model, evogliptin significantly suppressed the aberrant formation of new blood vessels. nih.gov

The underlying mechanism involves the inhibition of signaling pathways induced by Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis. nih.govnih.gov In human endothelial cells, evogliptin reduced VEGF-induced angiogenic activities and inhibited the phosphorylation of VEGF Receptor 2 (VEGFR2). nih.govresearchgate.net This blockade prevented the activation of downstream signaling molecules, including Src and p38 MAPK. nih.govnih.govresearchgate.net

A key discovery from this research was that evogliptin substantially inhibits the VEGF-induced activation of ADP-ribosylation factor 6 (Arf6), a small GTPase that regulates VEGFR2 signal transduction. nih.govresearchgate.net When Arf6 was directly activated by chemical means, the inhibitory effect of evogliptin on the angiogenic signaling pathway was completely nullified. nih.gov This provides strong evidence that evogliptin suppresses VEGF-induced pathological angiogenesis by directly blocking the activation of Arf6, suggesting a potential therapeutic benefit for patients with proliferative diabetic retinopathy, independent of its glucose-lowering effects. nih.govnih.gov

Table 3: Evogliptin's Inhibition of the VEGF-Induced Angiogenic Signaling Pathway

Target Molecule/Process Effect of Evogliptin Reference
Pathological Retinal Neovascularization Significantly suppressed in a murine model. nih.govresearchgate.net
VEGF-Induced Angiogenesis Reduced in human endothelial cells. nih.gov
Phosphorylation of VEGFR2 Inhibited nih.govresearchgate.net
Phosphorylation of Downstream Molecules (Src, p38 MAPK) Inhibited nih.govnih.gov

Table of Compound Names

Compound Name
This compound
Acetaminophen
ADP-ribosylation factor 6 (Arf6)
Complete Freund's Adjuvant (CFA)
Diclofenac
Dipeptidyl peptidase-4 (DPP-4)
Glucose-dependent insulinotropic polypeptide (GIP)
Glucagon (B607659)
Glucagon-like peptide-1 (GLP-1)
Ibuprofen
Indomethacin
Insulin
Interleukin-1 beta (IL-1β)
Leucine
Naproxen
p38 mitogen-activated protein kinases (p38 MAPK)
Src (Proto-oncogene tyrosine-protein kinase)
Tumor Necrosis Factor-alpha (TNF-α)
Vascular Endothelial Growth Factor (VEGF)

Cardioprotective Mechanisms in Diabetic Animal Models (e.g., Alleviation of Cardiac Lipotoxicity in db/db mice)

Studies in diabetic and obese db/db mice have demonstrated the cardioprotective effects of evogliptin. nih.gov Treatment with evogliptin has been shown to improve both systolic and diastolic cardiac function in these animal models. nih.govnih.gov A key mechanism underlying this benefit is the alleviation of cardiac lipotoxicity. nih.govnih.gov Evogliptin treatment effectively reduces the accumulation of lipid droplets within the myocardium. nih.govnih.gov This is achieved by suppressing the expression of genes involved in fatty acid uptake and triglyceride synthesis, such as CD36, ACSL1, FABP3, PPARgamma, and DGAT1. nih.govnih.gov Furthermore, evogliptin enhances the phosphorylation of FOXO1, which is indicative of its inhibition and contributes to the reduction of lipid accumulation in the heart. nih.govnih.gov

In addition to its effects on lipid metabolism, evogliptin has been observed to improve cardiac hypertrophy and fibrosis. nih.govnih.gov These findings suggest that evogliptin's cardioprotective effects are multifaceted, addressing both the metabolic and structural changes associated with diabetic cardiomyopathy. nih.govnih.gov

ParameterObservation in db/db miceEffect of Evogliptin Treatment
Cardiac FunctionDecreased systolic and diastolic functionImproved ejection fraction and fractional shortening nih.govnih.gov
Cardiac LipotoxicityIncreased cardiac triglyceride levels and lipid droplet accumulationReduced triglyceride levels and lipid droplet accumulation nih.govnih.gov
Gene Expression (Lipid Metabolism)Upregulation of CD36, ACSL1, FABP3, PPARgamma, DGAT1Suppression of these genes nih.govnih.gov
Cardiac StructureEvidence of hypertrophy and fibrosisImprovement in hypertrophy and fibrosis nih.govnih.gov

Modulation of Mitochondrial Function and Biogenesis (e.g., PGC1a/NRF1/TFAM Activation)

Evogliptin has been shown to improve mitochondrial function and reduce mitochondrial damage in the hearts of diabetic animal models. nih.govnih.gov This protective effect is mediated through the activation of the PGC-1α/NRF1/TFAM signaling pathway, a key regulator of mitochondrial biogenesis. nih.govnih.gov

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis. nih.govfrontiersin.org Its activation leads to the increased expression of nuclear respiratory factor 1 (NRF1). nih.govfrontiersin.org NRF1, in turn, promotes the transcription of mitochondrial transcription factor A (TFAM). nih.govfrontiersin.org TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA), ultimately leading to the synthesis of new mitochondria. researchgate.netnih.gov

Effects on Adiposity and Energy Expenditure Regulation in Obese Animal Models (e.g., Ppargc1a Expression in White Adipose Tissue)

In diet-induced obese mice, evogliptin has demonstrated beneficial effects on adiposity. nih.govplos.org Treatment with evogliptin leads to a reduction in whole-body fat mass and a decrease in the size of adipocytes. nih.govnih.gov A notable mechanism contributing to this effect is the increased expression of Ppargc1a (the gene encoding PGC-1α) specifically in white adipose tissue (WAT). nih.govplos.org This is significant because PGC-1α is a key regulator of metabolic processes, including lipid metabolism. plos.org

Unlike the glucagon-like peptide-1 (GLP-1) analogue exenatide, which primarily reduces caloric intake, evogliptin's fat-loss effect appears to be at least partially driven by enhanced energy expenditure. nih.govplos.orgresearchgate.net This suggests that evogliptin may induce metabolic changes in WAT that lead to increased energy use. nih.govplos.org The increased expression of the downstream mitochondrial gene, Cox4i1, further supports the idea of metabolic alterations in WAT following evogliptin treatment. nih.gov

ParameterObservation in Obese MiceEffect of Evogliptin Treatment
Body CompositionIncreased body fat massDose-dependent reduction in whole-body fat mass nih.govnih.gov
Adipocyte SizeLarger adipocytesIncreased proportion of smaller adipocytes nih.govplos.org
Energy Expenditure-Enhanced basal metabolic rate nih.govnih.gov
Gene Expression in WATSuppressed Ppargc1a expressionSignificantly restored Ppargc1a gene expression nih.govplos.org

Investigation of Lipid Metabolism Alterations in Preclinical Models (e.g., RNA-seq Analysis)

RNA-seq studies in other contexts, such as in 3T3-L1 adipocytes, have also highlighted the profound changes in gene expression related to lipid metabolic processes during adipogenesis. nih.gov These analyses reveal significant regulation of genes involved in fatty acid biosynthesis, lipid transport, and the synthesis of various lipid species. nih.gov While not directly studying evogliptin, these findings underscore the utility of RNA-seq in elucidating the complex transcriptional networks governing lipid metabolism that can be targeted by therapeutic agents. Similarly, transcriptome analysis in models of nonalcoholic fatty liver disease (NAFLD) has shown that therapeutic interventions can alter gene expression profiles related to lipid synthesis and metabolism. lcsciences.comfrontiersin.org

Comparative Preclinical Pharmacodynamic Profiling with Other Gliptins and Therapeutic Agents

In preclinical studies using diet-induced obese mice, the weight-loss effects of multiple DPP-4 inhibitors were compared. nih.gov After a four-week treatment period, weight loss and reductions in blood glucose were consistently observed with various gliptins, including evogliptin. nih.gov

A direct comparison between evogliptin and exenatide, a GLP-1 analogue, revealed distinct mechanisms of action regarding weight and fat loss. nih.gov While both agents reduced body fat, evogliptin's effect was associated with an increase in energy expenditure without a reduction in caloric intake. plos.orgnih.gov In contrast, exenatide's effects are often linked to reduced food intake. plos.org

ComparisonModel/PopulationKey Findings
Evogliptin vs. other DPP-4 inhibitors (sitagliptin, vildagliptin, saxagliptin, linagliptin)Diet-induced obese miceConsistent weight loss and blood glucose reduction across multiple DPP-4 inhibitors nih.gov
Evogliptin vs. ExenatideDiet-induced obese miceEvogliptin reduced fat mass via enhanced energy expenditure; exenatide's effect is more related to reduced caloric intake plos.orgnih.gov
Evogliptin vs. Sitagliptin (B1680988)Patients with T2DM on metformin (B114582)Evogliptin was non-inferior to sitagliptin in reducing HbA1c after 24 weeks nih.gov
Evogliptin vs. Sitagliptin/Linagliptin (B1675411)Meta-analysis of clinical trialsNegligible difference in HbA1c reduction and adverse events frontiersin.org

Preclinical Pharmacokinetic and Drug Metabolism Research of 4 S Evogliptin L Tartrate Salt

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Species

Preclinical studies in rats and dogs have established the fundamental ADME profile of evogliptin (B1263388). Following a single oral administration of radiolabeled [14C]evogliptin, the compound is well-absorbed, with an absolute bioavailability reported to be over 50%. nih.gov The total recovery of radioactivity was high in both species, reaching 96.7% in rats and 96.8% in dogs over a 168-hour period, indicating that the compound and its metabolites are effectively eliminated from the body. nih.govmdpi.com

In vitro experiments using human liver preparations, including hepatocytes, liver microsomes, and S9 fractions, have been crucial in elucidating the metabolic pathways of evogliptin. nih.gov These studies identified five primary metabolites, which were characterized using liquid chromatography-Orbitrap mass spectrometry (LC-HRMS). nih.govmdpi.com The identified metabolites are formed through hydroxylation, dehydrogenation, sulfation, and glucuronidation. nih.gov

The principal metabolic transformations include the hydroxylation of evogliptin to form 4(S)-hydroxyevogliptin (M2) and 4(R)-hydroxyevogliptin (M3). nih.govplos.org These hydroxy-metabolites can be further dehydrogenated to produce 4-oxoevogliptin (M1). nih.gov Additionally, 4(S)-hydroxyevogliptin (M2) undergoes glucuronidation to form 4(S)-hydroxyevogliptin glucuronide (M4), and the parent compound can undergo N-sulfation to yield evogliptin N-sulfate (M5). nih.govmdpi.com

The primary enzyme system responsible for the initial hydroxylation of evogliptin is Cytochrome P450 3A4/5 (CYP3A4/5). nih.govplos.org The subsequent glucuronidation of the hydroxy metabolite is catalyzed by UGT2B4 and UGT2B7. nih.govplos.org

Table 1: In Vitro Metabolites of Evogliptin Identified in Human Hepatic Systems

Metabolite ID Metabolite Name Metabolic Pathway
M1 4-oxoevogliptin Dehydrogenation (from M2/M3)
M2 4(S)-hydroxyevogliptin Hydroxylation
M3 4(R)-hydroxyevogliptin Hydroxylation
M4 4(S)-hydroxyevogliptin glucuronide Glucuronidation (from M2)
M5 Evogliptin N-sulfate Sulfation

Data sourced from references nih.govmdpi.complos.org.

Metabolite profiling in plasma, urine, and feces revealed species-specific differences. nih.gov Although unchanged evogliptin was a major component found in the excreta of both rats and dogs, the profile of metabolites varied. nih.govmdpi.com In rats, the most prominent metabolites were identified as evogliptin acid and hydroxyevogliptin. nih.govmdpi.com In dogs, the major metabolites were 4(S)-hydroxyevogliptin glucuronide, 4(S)-hydroxyevogliptin, and 4(R)-hydroxyevogliptin. nih.govmdpi.com In total, 23 potential metabolites were detected across the samples, with 12 being structurally identified. nih.gov

Table 2: Excretion of [14C]Evogliptin in Preclinical Animal Models (% of Administered Dose)

Species Urinary Excretion Fecal Excretion Total Recovery Major Metabolites
Rat 29.7% 66.5% 96.7% Evogliptin acid, Hydroxyevogliptin
Dog 43.3% 53.5% 96.8% 4(S)-hydroxyevogliptin glucuronide, 4(S)-hydroxyevogliptin, 4(R)-hydroxyevogliptin

Data collected over 168 hours post-administration. Sourced from references nih.govmdpi.com.

Cytochrome P450 Enzyme Inhibition and Induction Studies

The potential for evogliptin to cause drug-drug interactions via modulation of Cytochrome P450 (CYP) enzymes has been assessed through in vitro studies. mdpi.com These investigations are critical for predicting clinical drug interaction risks. nih.gov

Evogliptin has been shown to have a low potential for CYP-mediated interactions. mdpi.com In vitro assays using human liver microsomes demonstrated that evogliptin does not significantly inhibit the activities of major CYP isoforms, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4. mdpi.com Furthermore, studies in cryopreserved human hepatocytes found that evogliptin has a negligible potential to induce the expression of CYP1A2, 2B6, and 3A4 enzymes. mdpi.com While CYP3A4 is the primary enzyme responsible for metabolizing evogliptin, the compound itself does not appear to significantly affect the function or expression of this or other key drug-metabolizing enzymes. mdpi.com

Preclinical Assessment of Drug-Drug Interaction Potential

Beyond metabolic enzymes, interactions with drug transporters were also evaluated. In vitro studies determined that while evogliptin is a substrate for P-glycoprotein (P-gp) and a weak substrate for Breast Cancer Resistance Protein (BCRP), it does not inhibit the transport mediated by these proteins. mdpi.com Additionally, evogliptin was found not to be a substrate for, nor an inhibitor of, other important transporters such as Organic Anion Transporter 1 (OAT1), OAT3, Organic Cation Transporter 2 (OCT2), Organic Anion Transporting Polypeptide 1B1 (OATP1B1), and OATP1B3. mdpi.com This profile suggests that evogliptin is unlikely to cause clinically relevant drug interactions with co-administered drugs that are substrates for these common transporters. mdpi.com

Tissue Distribution and Organ Accumulation Studies in Animal Models

Preclinical studies provide some insight into the distribution of evogliptin into various tissues. In studies with obese mice, evogliptin treatment was shown to affect adipose tissue, where it reduced whole body fat mass and decreased the size of adipocytes. This indicates distribution into and a pharmacological effect within fat tissue.

Further research in isolated liver cells has shown that evogliptin can directly inhibit inflammatory and fibrotic signaling, suggesting it distributes into liver cells to exert these effects. Animal studies have also confirmed that evogliptin can cross the placental barrier. mdpi.com Following administration to pregnant rats and rabbits, the compound was detected in the fetal bloodstream, indicating placental transfer. mdpi.com

While these findings confirm distribution to specific tissues like fat and liver and across the placenta, a comprehensive quantitative study detailing the accumulation of evogliptin across a wide range of organs (e.g., kidney, lung, heart, brain) is not extensively detailed in the available literature.

Analytical Chemistry and Physicochemical Characterization of 4 S Evogliptin L Tartrate Salt

Development of Robust Analytical Methods for Purity, Potency, and Identity

To ensure the quality and consistency of (4'S)-Evogliptin L-Tartrate Salt, a suite of sophisticated analytical techniques is employed. These methods are crucial for quantifying the active pharmaceutical ingredient (API), identifying and quantifying impurities, and confirming the drug's identity.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Evogliptin (B1263388). Several reversed-phase (RP-HPLC) methods have been developed and validated for the determination of Evogliptin in bulk and pharmaceutical dosage forms. ijnrd.orgijprajournal.com These methods are designed to be simple, rapid, precise, and accurate, making them suitable for routine quality control. ijnrd.org

One common approach involves using a C18 column with a mobile phase consisting of a mixture of organic solvents like methanol (B129727) and acetonitrile (B52724), and an aqueous buffer. ijnrd.orgijprajournal.com For instance, a mixture of methanol, water, and acetonitrile (70:20:10 v/v/v) with octane-1-sulphonic acid sodium salt has been successfully used. ijprajournal.com Detection is typically carried out using a UV detector at a wavelength of around 260-267 nm. ijnrd.orgijper.org The retention time for Evogliptin in these systems is generally short, often around 3.5 to 5.5 minutes, allowing for rapid analysis. ijnrd.orgglobalresearchonline.net

These HPLC methods are validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their linearity, accuracy, precision, specificity, and robustness. ijnrd.orgijprajournal.com Linearity is typically established over a concentration range relevant for analysis, with high correlation coefficients (R² > 0.99) demonstrating a direct relationship between concentration and detector response. ijper.orgjetir.org Accuracy is confirmed through recovery studies, with results typically falling within the 98-102% range. ijprajournal.comijper.org

Stability-indicating HPLC methods are particularly important for assessing the degradation of Evogliptin under various stress conditions, such as exposure to acid, base, oxidation, and heat. ijnrd.orgglobalresearchonline.net These studies help to identify potential degradation products and ensure that the analytical method can separate these from the intact drug. For example, significant degradation of Evogliptin has been observed under oxidative conditions. ijnrd.org

While HPLC is the primary tool for purity and potency analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile impurities that may be present in the drug substance or arise during the manufacturing process.

Spectroscopic Techniques (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques provide critical information about the molecular structure and identity of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and economical method used for the quantitative estimation of Evogliptin. ijpsonline.comwjpmr.com In aqueous solutions, Evogliptin exhibits a maximum absorption (λmax) at approximately 266-267 nm. ijper.orgijpsonline.com This technique is often used for routine analysis and to determine the concentration of Evogliptin in various solutions. ijper.orgijpsonline.com The absorption spectrum can be influenced by the solvent used, with slight shifts in the λmax observed in different solvents like ethanol (B145695) and DMSO. ejbps.com

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight of Evogliptin and identifying its metabolites and degradation products. wjpmr.comnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method used for the bioanalytical validation of Evogliptin and its metabolites in biological matrices like human plasma. researchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the structural elucidation of unknown impurities and metabolites. nih.gov

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific IR and NMR data for this compound are not extensively detailed in the provided search results, these techniques are fundamental in pharmaceutical analysis. wjpmr.com IR spectroscopy would be used to identify the functional groups present in the molecule, while NMR spectroscopy would provide detailed information about the carbon-hydrogen framework, confirming the precise stereochemistry of the molecule, which is crucial for its biological activity.

Solid-State Chemistry and Polymorphism Research

The solid-state properties of an active pharmaceutical ingredient can have a profound impact on its behavior during manufacturing and its therapeutic efficacy. nih.gov For this compound, understanding its solid-state chemistry, including polymorphism, is critical.

X-ray Diffraction (XRD) and Thermal Analysis (DSC, TGA)

X-ray Diffraction (XRD): Powder X-ray diffraction (PXRD) is the primary technique for identifying and characterizing crystalline forms. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint." This technique is essential for distinguishing between different polymorphs and for monitoring the solid-state form during manufacturing and storage.

Thermal Analysis (DSC, TGA): Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties of the compound. DSC measures the heat flow associated with thermal transitions, such as melting, crystallization, and glass transitions. nih.gov This information is critical for determining the melting point and purity of the crystalline form and for studying the glass transition of the amorphous form. nih.gov TGA measures the change in mass as a function of temperature, which is useful for identifying the presence of solvates or hydrates and assessing thermal stability. google.com

Impact of Solid-State Forms on Chemical Stability and Processing

The solid-state form of this compound directly influences its chemical stability and processing characteristics. Different polymorphs can have different chemical reactivities and degradation pathways. The amorphous form, due to its higher energy state, is generally more susceptible to chemical degradation than its crystalline counterparts. magtech.com.cn

The physical properties of the solid form, such as particle size, shape, and flowability, are critical for pharmaceutical processing. These properties affect operations like milling, blending, and tablet compression. Consistent control over the solid-state form is therefore essential to ensure a robust and reproducible manufacturing process. The hygroscopicity (tendency to absorb moisture) of the different forms is also a critical parameter, as moisture can induce solid-state transitions and accelerate chemical degradation. google.com

Impurity Profiling and Related Substances Analysis

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies like the International Council for Harmonisation (ICH). It involves the identification, quantification, and control of impurities in the drug substance. These impurities can originate from the synthesis process (process-related impurities) or from the degradation of the API under various environmental conditions (degradation products).

For this compound, a variety of analytical techniques are employed to detect and quantify related substances. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most common method for this purpose. Stability-indicating assay methods (SIAMs) are specifically designed to separate the API from its potential degradation products, thus providing a measure of the drug's stability.

Forced degradation studies are a key component of impurity profiling. These studies intentionally expose the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to accelerate the formation of degradation products. The results of these studies help in understanding the degradation pathways of the drug and in developing and validating stability-indicating analytical methods.

Several studies have investigated the stability of Evogliptin under such stress conditions. A simple, rapid, and precise RP-HPLC stability-indicating method was developed for the determination of Evogliptin in bulk and tablets. nih.gov In one such study, Evogliptin was found to be susceptible to degradation under oxidative conditions, showing the most significant degradation, while also being affected by acidic and basic environments. ijnrd.org Another study also subjected Evogliptin to forced degradation, including acid/base hydrolysis, oxidation, thermal stress, and UV light, to assess its stability. researchgate.net

The identification and characterization of the structures of these degradation products are typically achieved using hyphenated techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the determination of the molecular weights and fragmentation patterns of the impurities. A review of analytical approaches for gliptins highlights the use of LC-MS for identifying metabolites and degradation products, with a C8 column and gradient elution being suitable for the analysis of Evogliptin. nih.gov

While specific structures of all potential degradation products of Evogliptin are not extensively detailed in publicly available literature, the general approach to their identification is well-established. For instance, in studies on other gliptins like Linagliptin (B1675411), LC-MS techniques have been successfully used to identify and characterize multiple process-related and degradation impurities. nih.govnih.gov

Below is a table summarizing the findings from forced degradation studies on Evogliptin.

Stress ConditionAnalytical MethodObservationsReference
Acid HydrolysisRP-HPLCDegradation observed ijnrd.org
Base HydrolysisRP-HPLCDegradation observed ijnrd.org
Oxidative (H₂O₂)RP-HPLCSignificant degradation (22.11% for standard) ijnrd.org
ThermalRP-HPLCStable ijnrd.org
PhotolyticRP-HPLCStable ijnrd.org
Acid/Base Hydrolysis, Oxidation, Thermal, UV LightHPTLCDegradation observed under various conditions researchgate.net

It is crucial for manufacturers to control these impurities within the limits specified by ICH guidelines to ensure the safety and quality of the final drug product. nih.gov

Chiral Purity and Enantiomeric Excess Determination Methods

(4'S)-Evogliptin possesses chiral centers, meaning it can exist as different stereoisomers. The desired therapeutic activity resides in the (4'S) enantiomer. The presence of other stereoisomers, particularly diastereomers, can be considered a chiral impurity and must be controlled. The primary chiral impurity of concern is the (3'S)-Evogliptin L-tartrate salt, which is a diastereomer of the active compound. mdpi.com Therefore, the development of stereoselective analytical methods to determine the chiral purity and enantiomeric excess is of paramount importance.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating enantiomers and diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for the chiral separation of many pharmaceutical compounds, including other gliptins. eijppr.comcosmosscholars.comnih.gov

The development of a chiral HPLC method for this compound would involve screening various polysaccharide-based columns and mobile phase compositions to achieve optimal separation between the (4'S) enantiomer and its (3'S) diastereomer. The mobile phase in normal-phase chromatography typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol such as ethanol or isopropanol, and often a small amount of an amine modifier like diethylamine (B46881) (DEA) to improve peak shape and resolution. For reversed-phase conditions, aqueous-organic mobile phases are employed. nih.gov

For other gliptins, such as Trelagliptin and Linagliptin, validated chiral HPLC methods have been successfully developed. For Trelagliptin, an amylose-based stationary phase (Chiralpak AD-3) with a mobile phase of Hexane, ethanol, and diethylamine (70:30:0.1, v/v/v) was used. researchgate.net For Linagliptin, an amylose tris (3, 5-dimethylphenylcarbamate) stationary phase with a mobile phase of hexane, isopropyl alcohol, and orthophosphoric acid with diethyl amine was effective. cosmosscholars.com These examples provide a strong basis for developing a similar method for Evogliptin.

The following table outlines a proposed chiral HPLC method for the determination of the enantiomeric excess of this compound, based on established methodologies for similar compounds.

ParameterProposed Method
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Column Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative)
Mobile Phase Normal Phase: Hexane/Ethanol/Diethylamine or Reversed Phase: Methanol/Water/Diethylamine
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV at an appropriate wavelength (e.g., 260-275 nm)
Column Temperature Controlled room temperature or elevated (e.g., 45 °C)
Analyte This compound
Impurity to be Separated (3'S)-Evogliptin L-tartrate Salt (diastereomer)

Validation of such a method according to ICH guidelines would be necessary to demonstrate its specificity, linearity, accuracy, precision, and robustness for routine quality control of this compound. researchgate.net

Structure Activity Relationship Sar and Rational Drug Design for Evogliptin Derivatives

Elucidation of Key Structural Motifs and Pharmacophores for DPP-4 Inhibition

The inhibitory action of Evogliptin (B1263388) on DPP-4 is attributed to specific structural features that allow it to bind effectively to the enzyme's active site. nih.gov The key pharmacophoric elements essential for this interaction include a primary amine, a trifluorophenyl group, and a piperazinone core.

The primary amine group is crucial for interacting with the S1 subsite of the DPP-4 enzyme, a region that typically accommodates the N-terminal amino acid of its natural substrates. The trifluorophenyl group fits into the S2 subsite, a larger, more hydrophobic pocket. The piperazinone core acts as a rigid scaffold, correctly orienting the primary amine and the trifluorophenyl group for optimal binding within the active site. nih.gov

Pharmacophore models, which are abstract representations of the essential molecular features for biological activity, have been instrumental in understanding these interactions. youtube.com These models highlight the importance of a hydrogen bond donor (the primary amine), an aromatic feature (the trifluorophenyl ring), and a specific spatial arrangement of these groups, which is maintained by the piperazinone scaffold. nih.gov

Systematic Chemical Modifications of the Piperazinone Core and Trifluorophenyl Group for Optimized Activity

The development of Evogliptin involved a systematic process of chemical modification to enhance its potency, selectivity, and pharmacokinetic properties. The piperazinone core and the trifluorophenyl group were key areas of focus for these modifications.

Trifluorophenyl Group Modifications: The trifluorophenyl group of Evogliptin plays a significant role in its binding to the S2 subsite of DPP-4. The substitution pattern of the fluorine atoms on the phenyl ring was systematically varied to maximize this interaction. The 2,4,5-trifluorophenyl substitution was found to be optimal for achieving high potency. researchgate.net Halogen atoms, such as fluorine, can enhance the binding affinity of a compound through various interactions. nih.gov

A study on piperazine-derived constrained inhibitors of DPP-4 highlighted the impact of different substituents on the phenyl ring. While various substitutions were explored, the specific trifluoro-substitution pattern of Evogliptin proved to be highly effective. researchgate.net

Influence of Stereochemistry on Biological Activity, Selectivity, and Preclinical Pharmacokinetics

The stereochemistry of Evogliptin is a critical determinant of its biological activity. The molecule possesses two chiral centers, and only the (R,R) stereoisomer exhibits the desired potent and selective inhibition of DPP-4. researchgate.netnih.gov This stereospecificity arises from the precise three-dimensional arrangement of the pharmacophoric groups, which is necessary for optimal fitting into the asymmetric active site of the DPP-4 enzyme.

The specific stereochemistry ensures that the primary amine and the trifluorophenyl group are correctly positioned to interact with their respective binding pockets (S1 and S2) in the enzyme. Any deviation from this specific stereochemical configuration leads to a significant loss of inhibitory activity.

Design and Synthesis of Novel Evogliptin Analogs as Academic Probes for Target Validation

The development of novel analogs of Evogliptin has been valuable for academic research, particularly for target validation and exploring the nuances of DPP-4 inhibition. google.com By systematically altering the structure of Evogliptin, researchers can create chemical probes to investigate the specific interactions between the inhibitor and the enzyme.

For instance, the synthesis of analogs with modifications to the piperazinone core or the trifluorophenyl group can help to further delineate the SAR of DPP-4 inhibitors. These analogs can be used to map the binding site of the enzyme in greater detail and to understand the structural requirements for potency and selectivity. nih.govresearchgate.net

The synthesis of these analogs often involves multi-step chemical processes. For example, a novel intermediate, (R)-pyridin-2-yl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate, has been developed to facilitate a more efficient and high-yield synthesis of Evogliptin and related compounds. google.com Such synthetic advancements are crucial for producing these research tools in sufficient quantities.

The biological evaluation of these novel analogs provides valuable data for validating DPP-4 as a therapeutic target and for designing the next generation of inhibitors with improved properties. nih.gov

In Silico Approaches to Evogliptin Scaffold Optimization and Lead Generation

Computational, or in silico, methods have become an indispensable part of modern drug discovery, playing a crucial role in the optimization of the Evogliptin scaffold and the generation of new lead compounds. nih.govresearchgate.net These approaches allow for the rapid screening of large virtual libraries of compounds and the prediction of their binding affinity and pharmacokinetic properties, thereby reducing the time and cost associated with experimental testing. researchgate.netfrontiersin.org

Scaffold Optimization: For the Evogliptin scaffold, in silico tools can be used to model the interactions between the molecule and the DPP-4 active site. researchgate.net Techniques like quantitative structure-activity relationship (QSAR) modeling can identify the key molecular descriptors that correlate with biological activity. nih.gov This information can then be used to guide the design of new analogs with enhanced potency and selectivity. For example, computational models can predict how different substitutions on the piperazinone core or the trifluorophenyl group will affect the binding affinity of the molecule. nih.gov

Lead Generation: In silico methods are also powerful tools for lead generation. Virtual screening of compound libraries can identify novel scaffolds that are predicted to bind to the DPP-4 enzyme. researchgate.net These "hits" can then be synthesized and tested experimentally. This approach allows for the exploration of a much wider chemical space than would be possible with traditional high-throughput screening alone. The integration of in silico and experimental approaches has been shown to be a highly effective strategy for identifying and optimizing lead compounds. nih.gov

The use of computational chemistry is an integral component of the lead generation process, helping to focus on compounds with a balanced profile of pharmacodynamic and ADME-Tox properties, along with a high potential for optimization. nih.gov

Intellectual Property and Regulatory Science Aspects of 4 S Evogliptin L Tartrate Salt Academic Perspective

Analysis of the Patent Landscape Surrounding Evogliptin (B1263388) and Related DPP-4 Inhibitors

The patent landscape for Dipeptidyl Peptidase-4 (DPP-4) inhibitors is a competitive and well-developed field, reflecting the therapeutic significance of this class of drugs in managing type 2 diabetes. Evogliptin, initially developed by Dong-A Pharmaceutical Co., Ltd., is a part of this landscape. patsnap.comspringer.com An analysis of the patents reveals a focus on novel chemical structures, methods of synthesis, and pharmaceutical compositions.

The development of DPP-4 inhibitors has seen a surge in patent filings over the last few decades, with numerous patents covering various chemical scaffolds. researchgate.netnih.gov These patents are broadly categorized into peptidomimetics and non-peptidomimetics, with the latter being the most prevalent in recent years. nih.gov The intensive research in this area has led to the discovery of diverse heterocyclic scaffolds with potent DPP-4 inhibitory activity. researchgate.nettandfonline.com

The following interactive table provides a snapshot of the patent landscape for Evogliptin and other prominent DPP-4 inhibitors.

Academic Contributions to Innovations Leading to Patentable Subject Matter

The development of DPP-4 inhibitors as a therapeutic class is deeply rooted in academic research that elucidated the physiological role of incretin (B1656795) hormones and the enzyme responsible for their degradation. nih.gov In the 1990s, academic research discovered that the enzyme dipeptidyl peptidase-4 (DPP-4) inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.gov This foundational knowledge, largely emerging from university laboratories and public research institutions, established DPP-4 as a viable drug target for type 2 diabetes.

Academic contributions have been pivotal in several key areas:

Target Identification and Validation: Academic researchers were instrumental in identifying the role of DPP-4 in incretin degradation and demonstrating that inhibiting this enzyme could enhance insulin (B600854) secretion and improve glucose control. nih.gov

Early Structure-Activity Relationship (SAR) Studies: The initial exploration of molecules that could inhibit DPP-4 often began in academic settings. wikipedia.org These early studies, while not always leading directly to a commercial drug, provided the fundamental understanding of the chemical features necessary for potent and selective inhibition.

Development of Novel Scaffolds: While pharmaceutical companies have largely driven the development of specific drug candidates, academic research has contributed to the exploration of new chemical scaffolds and the synthesis of novel compounds with potential DPP-4 inhibitory activity. mdpi.complos.org

Preclinical and Mechanistic Studies: Academic labs have played a significant role in conducting the preclinical and mechanistic studies that support the therapeutic rationale for DPP-4 inhibition. parabolicdrugs.com This includes research in animal models of diabetes and investigations into the broader physiological effects of DPP-4 inhibitors.

The collaboration between academia and the pharmaceutical industry has been crucial in translating these fundamental discoveries into marketable drugs. nih.gov

Research into Regulatory Science Frameworks Applicable to Novel Chemical Entities

(4'S)-Evogliptin L-Tartrate Salt, as a new molecular entity, is subject to rigorous regulatory evaluation by health authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). springer.comnewdrugapprovals.org The regulatory frameworks for such novel chemical entities (NCEs) are designed to ensure their quality, safety, and efficacy before they can be marketed.

In the United States, a new drug like Evogliptin would be approved through a New Drug Application (NDA) process overseen by the FDA's Center for Drug Evaluation and Research (CDER). wikipedia.orgfda.gov A key designation within this process is that of a New Chemical Entity (NCE), which is a drug that contains no active moiety that has been approved by the FDA in any other application. fda.govavalerehealth.com NCE designation can provide a period of market exclusivity. avalerehealth.comoutsourcedpharma.com

In the European Union, the centralized authorization procedure, managed by the EMA, is compulsory for new active substances intended for the treatment of diabetes. europa.eu The Committee for Medicinal Products for Human Use (CHMP) conducts the scientific assessment and provides a recommendation to the European Commission, which then grants the marketing authorization valid throughout the EU. europa.eunih.gov

The following table outlines the key aspects of the regulatory frameworks for novel chemical entities in the US and EU.

Strategies for Research Exclusivity and Data Protection in Academic-Industry Collaborations

Academic-industry collaborations are a cornerstone of pharmaceutical innovation, but they require carefully crafted strategies to manage intellectual property and ensure research exclusivity. maplevalleyrx.compharmaceutical-technology.com These strategies are essential for protecting the significant investments made in research and development and for providing the incentives necessary to bring new drugs to market. ifpma.orgijfmr.com

Data Exclusivity: A key strategy for protecting research data is data exclusivity. This provision prevents generic drug manufacturers from relying on the originator's clinical trial data to gain marketing approval for a certain period. ju.edu.jo Data exclusivity is distinct from patent protection and is a critical incentive for conducting the extensive and costly clinical trials required for drug approval. ifpma.orgijfmr.com

Patent Strategies: In academic-industry collaborations, patenting strategies are paramount. Agreements typically outline the ownership of inventions arising from the collaboration. patentpc.com Often, the university may own the intellectual property, granting an exclusive or non-exclusive license to the industry partner for commercialization. nih.govin-part.com These agreements also detail how patent prosecution and maintenance will be managed and funded.

Licensing Agreements: Licensing agreements are the legal instruments that define the terms under which an industry partner can use and commercialize academic inventions. nih.gov These agreements can be structured in various ways, with different terms for upfront payments, milestone payments, and royalties on sales. The scope of the license is also a critical point of negotiation, and it may be limited to specific fields of use or geographical territories. patentpc.comnih.gov

Collaborative Research Agreements: These agreements establish the framework for the research collaboration itself. They define the research plan, the responsibilities of each party, and the procedures for communicating and publishing research findings. Importantly, they also contain provisions for managing intellectual property that may be generated during the collaboration. maplevalleyrx.com

Effective management of these intellectual property and data protection strategies is essential for the success of academic-industry partnerships and for ensuring that novel discoveries, such as new DPP-4 inhibitors, can be successfully developed and brought to patients.

Future Directions and Emerging Research Avenues for 4 S Evogliptin L Tartrate Salt

Investigation of Novel Preclinical Therapeutic Applications Beyond Diabetes (e.g., Neuroprotection, Renal Protection)

Emerging preclinical evidence suggests that the therapeutic utility of evogliptin (B1263388) may extend to organ protection, independent of its glucose-lowering effects.

Renal Protection: Preclinical studies have begun to uncover the renoprotective effects of evogliptin. Research in mouse models of unilateral ureteral obstruction-induced renal fibrosis demonstrated that evogliptin treatment attenuated renal atrophy and tubulointerstitial fibrosis. The proposed mechanism involves the inhibition of the transforming growth factor-β (TGF-β)/Smad3 signaling pathway, a crucial mediator in the pathogenesis of renal fibrosis. These findings suggest a potential clinical application for evogliptin in kidney diseases of non-diabetic origin. frontiersin.org

Neuroprotection: The role of DPP-4 inhibitors in neuroprotection is a growing area of interest, particularly concerning neurodegenerative conditions like Alzheimer's disease. newatlas.comeverydayhealth.com While direct preclinical studies on evogliptin's neuroprotective effects are still emerging, research on other DPP-4 inhibitors provides a strong rationale for such investigations. These agents have shown potential to alleviate insulin (B600854) resistance and reduce the burden of β-amyloid plaques and neurofibrillary tangles. nih.gov Furthermore, a recent study on evogliptin tartrate demonstrated its ability to control inflammatory pain in rats by reducing levels of inflammatory cytokines such as TNF-α and IL-1β. nih.govnih.gov Given the established link between neuroinflammation and the pathophysiology of neurodegenerative diseases, exploring evogliptin's impact on neuronal inflammation, oxidative stress, and apoptosis is a logical next step.

Table 1: Preclinical Evidence for Novel Therapeutic Applications of Evogliptin
Therapeutic AreaPreclinical ModelKey FindingsPotential Mechanism of Action
Renal ProtectionMouse model of unilateral ureteral obstructionAttenuation of renal atrophy and tubulointerstitial fibrosisInhibition of TGF-β/Smad3 signaling pathway
Neuroprotection (Inferred)Rat model of inflammatory painReduction of inflammatory cytokines (TNF-α, IL-1β)Anti-inflammatory effects

Advanced Mechanistic Studies Utilizing "Omics" Technologies (e.g., Proteomics, Metabolomics)

To gain a more comprehensive understanding of the molecular mechanisms underlying the therapeutic effects of evogliptin, the application of "omics" technologies is a promising future direction. Proteomics and metabolomics can provide an unbiased, system-wide view of the changes in protein and metabolite profiles in response to drug treatment.

Metabolomics: Metabolomic studies can elucidate the metabolic pathways modulated by evogliptin. An in vitro study has already identified the metabolic pathways of evogliptin in human liver preparations, identifying five metabolites (M1-M5). nih.gov The study highlighted the major role of CYP3A4/5 in the hydroxylation of evogliptin and UGT2B4 and UGT2B7 in its glucuronidation. nih.gov Future metabolomics research could expand on this by examining the broader metabolic consequences of evogliptin treatment in preclinical models of diabetes and its complications, potentially identifying novel biomarkers of drug efficacy and previously unknown therapeutic effects.

Proteomics: Proteomics can be employed to identify novel protein targets and signaling pathways affected by evogliptin. While specific proteomic studies on evogliptin are yet to be published, research on other antidiabetic drugs has demonstrated the power of this approach in revealing mechanisms related to insulin resistance and inflammation. Such studies on evogliptin could provide deeper insights into its pleiotropic effects, including its potential roles in cardiovascular and renal protection.

Development of Advanced Drug Delivery Systems

While evogliptin is an orally effective agent, the development of advanced drug delivery systems could further enhance its therapeutic profile.

Sustained-Release Formulations: Research has been conducted on a fixed-dose combination tablet containing immediate-release evogliptin tartrate and sustained-release metformin (B114582) HCl. nih.gov This was achieved through an active coating of evogliptin onto a metformin matrix core tablet, demonstrating the feasibility of modifying its release profile in combination therapies. nih.gov Future research could focus on developing a standalone sustained-release formulation of evogliptin. This could potentially lead to improved patient compliance and more stable plasma drug concentrations. Technologies such as polymeric matrices or osmotic pump systems could be explored for this purpose. ijpbs.comascendiacdmo.com

Nanoparticle-Based Delivery: Nanoparticle-based drug delivery systems, such as solid lipid nanoparticles or mucoadhesive nanoparticles, offer the potential to improve the oral bioavailability and therapeutic efficacy of drugs. nih.govmdpi.com For other gliptins like linagliptin (B1675411) and sitagliptin (B1680988), nanoparticle formulations are being investigated to enhance their therapeutic action and reduce dose frequency. mdpi.com Similar research for evogliptin could lead to novel formulations with improved pharmacokinetic profiles.

Comparative Academic Research with Next-Generation Gliptins and Other Antidiabetic Agents

Evogliptin is a member of the DPP-4 inhibitor class, and its place in therapy is defined by its comparative efficacy and safety profile against other gliptins and antidiabetic agents.

A systematic review and meta-analysis of five studies involving 845 subjects found that evogliptin was non-inferior to sitagliptin and linagliptin in reducing HbA1c levels. frontiersin.org Another study also concluded that the glucose-lowering efficacy of evogliptin was non-inferior to that of linagliptin. researchgate.net Furthermore, research has shown that evogliptin and sitagliptin are potent inhibitors of membrane-bound DPP-4 in Th1 cells. nih.gov

Future academic research should continue to compare evogliptin with newer, "next-generation" gliptins as they emerge. These studies should not only focus on glycemic control but also on comparative effects on cardiovascular risk factors, renal function, and other potential pleiotropic benefits.

Table 2: Comparative Efficacy of Evogliptin with Other DPP-4 Inhibitors
ComparatorKey FindingReference
SitagliptinNon-inferior in HbA1c reduction frontiersin.org
LinagliptinNon-inferior in HbA1c reduction frontiersin.orgresearchgate.net

Exploration of Potential for Combination Therapies Based on Preclinical Mechanistic Synergies

The management of type 2 diabetes often requires combination therapy to target multiple pathophysiological pathways. Future preclinical research should focus on identifying novel combination therapies with evogliptin based on mechanistic synergies.

Combination with SGLT2 Inhibitors: The combination of DPP-4 inhibitors and sodium-glucose cotransporter-2 (SGLT2) inhibitors is a rational approach, as they have complementary mechanisms of action. Studies have shown that the co-administration of evogliptin with dapagliflozin (B1669812) or empagliflozin (B1684318) does not result in clinically significant pharmacokinetic interactions. ajmc.com A long-term study of evogliptin as an add-on therapy to dapagliflozin and metformin demonstrated superior HbA1c reduction and glycemic control. nih.gove-dmj.orgnih.gov The mechanistic synergy lies in the SGLT2 inhibitor's ability to increase urinary glucose excretion, while evogliptin enhances insulin secretion and suppresses glucagon (B607659) in a glucose-dependent manner. nih.gove-dmj.org

Combination with Other Agents: Studies have also explored the pharmacokinetic and pharmacodynamic interactions of evogliptin with pioglitazone (B448) and glimepiride. nih.govdovepress.com The combination with pioglitazone showed no clinically significant pharmacokinetic interactions. nih.gov When co-administered with glimepiride, there were no pharmacokinetic interactions, but an additive glucose-lowering effect was observed. dovepress.com The combination of evogliptin with metformin has also been shown to be an effective treatment strategy, exerting a complementary glucose-lowering effect. medicaldialogues.in Future preclinical studies could investigate combinations with other classes of antidiabetic drugs, such as GLP-1 receptor agonists, to identify further synergistic interactions.

Q & A

Q. What are the established synthetic pathways for (4’S)-Evogliptin L-Tartrate Salt, and how is stereoselectivity achieved?

The synthesis involves a three-step process starting from 2,4,5-trifluorophenyl acetic acid:

Condensation : Formation of intermediates via coupling reactions.

Amination : Introduction of the amine functional group.

Reduction : Use of NaBH₄ to reduce intermediates to racemic evogliptin .

Resolution : Separation of enantiomers using L-(+)-tartaric acid to isolate the (4’S)-enantiomer. Excess (S)-enantiomer is recycled via N-chlorination and elimination .
Key Consideration : Optimize reaction conditions (e.g., solvent, temperature) to enhance yield and enantiomeric purity.

Q. Which analytical methods are validated for quantifying (4’S)-Evogliptin L-Tartrate Salt in pharmaceutical formulations?

A Quality-by-Design (QbD) RP-HPLC method is recommended:

  • Factors Optimized : Mobile phase composition, pH, flow rate using Box-Behnken experimental design .
  • Critical Parameters : Retention time (2.5–4.0 min), tailing factor (<1.5), and linearity (1–50 µg/mL, R² > 0.999) .
  • Validation : Follows ICH Q2(R2) guidelines for accuracy (98–102%), precision (RSD < 2%), and robustness against pH/temperature variations .

Q. What is the pharmacological mechanism of (4’S)-Evogliptin L-Tartrate Salt, and how does it compare to other DPP4 inhibitors?

  • Mechanism : Selective inhibition of dipeptidyl peptidase-4 (DPP4), enhancing incretin hormones (e.g., GLP-1) to regulate glucose .
  • Comparative Efficacy : In vitro studies show higher potency (IC₅₀: 0.6 nM) than sitagliptin (IC₅₀: 18 nM) and linagliptin (IC₅₀: 1.2 nM) due to structural optimization of the piperazine backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data for (4’S)-Evogliptin L-Tartrate Salt across studies?

  • Case Study : A PK study reported variability in plasma concentration-time curves (e.g., Cₘₐₓ: 120–150 ng/mL) due to metabolic interactions (e.g., rifampicin induction) .
  • Methodology :
    • Covariate Analysis : Adjust for factors like smoking status and CYP3A4 enzyme activity .
    • Population PK Modeling : Use nonlinear mixed-effects models (NONMEM) to account for inter-subject variability .
    • Replicate Studies : Validate findings in larger cohorts (n > 50) with stratified sampling .

Q. What experimental strategies optimize the yield of (4’S)-Evogliptin L-Tartrate Salt while minimizing enantiomeric impurities?

  • Design of Experiments (DoE) : Apply fractional factorial design to test variables:
    • Critical Factors : Reaction temperature (-15°C to 25°C), molar ratio of L-tartaric acid (1:1 to 1:1.2), and crystallization time (24–168 hrs) .
    • Response Surface Methodology (RSM) : Maximize yield (>85%) and enantiomeric excess (>99%) by optimizing solvent polarity (e.g., acetone vs. ethanol) .
  • Recycling Byproducts : Convert undesired (S)-enantiomer to enamine intermediates via N-chlorination for reuse .

Q. How can researchers design robust in vitro assays to evaluate (4’S)-Evogliptin’s effects on podocyte DPP4 activity?

  • Experimental Setup :
    • Cell Culture : Use human podocyte cell lines (e.g., AB8/13) with confirmed DPP4 expression .
    • Inhibitor Treatment : Dose-response assays (0.1–100 nM) over 24–72 hrs .
    • Endpoint Measurement : Fluorometric detection of Gly-Pro-AMC cleavage (λₑₓ = 380 nm, λₑₘ = 460 nm) to quantify DPP4 activity .
  • Controls : Include irbesartan (negative control) and linagliptin (positive control) .

Methodological Considerations

Q. How should researchers address reproducibility challenges in synthesizing (4’S)-Evogliptin L-Tartrate Salt?

  • Documentation : Provide detailed protocols for reaction steps, including raw data (e.g., TLC Rf values, NMR spectra) .
  • Raw Data Management : Store chromatograms and spectral data in repositories like Zenodo for peer validation .

Q. What statistical approaches validate differences in efficacy between (4’S)-Evogliptin and other DPP4 inhibitors?

  • ANOVA with Post-Hoc Tests : Compare IC₅₀ values across inhibitors (α = 0.05, Bonferroni correction) .
  • Power Analysis : Ensure sample sizes (n ≥ 6 per group) to detect ≥20% differences in glucose-lowering effects .

Data Presentation Guidelines

Parameter Example from RP-HPLC Validation Reference
Linearity Range1–50 µg/mL
Intraday PrecisionRSD = 1.2%
LOD/LOQ0.3 µg/mL / 1.0 µg/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.